7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

Cross-coupling Heterocyclic synthesis Palladium catalysis

7-Bromopyrido[3,2-d]pyrimidine-2,4-diol (C7H4BrN3O2, MW 242.03 g/mol) is a brominated heterocyclic building block featuring a pyrido[3,2-d]pyrimidine core with hydroxyl groups at the 2- and 4-positions and a bromine atom installed at the 7-position of the pyridine ring. This compound exists predominantly in the thermodynamically favored 1H,3H-dione tautomeric form, with a predicted density of 1.851 ± 0.06 g/cm³ and LogP of approximately 1.20.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.032
CAS No. 1215074-37-5
Cat. No. B2766506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromopyrido[3,2-d]pyrimidine-2,4-diol
CAS1215074-37-5
Molecular FormulaC7H4BrN3O2
Molecular Weight242.032
Structural Identifiers
SMILESC1=C(C=NC2=C1NC(=O)NC2=O)Br
InChIInChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13)
InChIKeyQSVWZZNZIHAZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromopyrido[3,2-d]pyrimidine-2,4-diol (CAS 1215074-37-5): Core Structure and Positional Reactivity for Heterocyclic Derivatization


7-Bromopyrido[3,2-d]pyrimidine-2,4-diol (C7H4BrN3O2, MW 242.03 g/mol) is a brominated heterocyclic building block featuring a pyrido[3,2-d]pyrimidine core with hydroxyl groups at the 2- and 4-positions and a bromine atom installed at the 7-position of the pyridine ring [1]. This compound exists predominantly in the thermodynamically favored 1H,3H-dione tautomeric form, with a predicted density of 1.851 ± 0.06 g/cm³ and LogP of approximately 1.20 [2]. The 7-bromo substituent serves as a critical synthetic handle for transition metal-catalyzed cross-coupling reactions—particularly Hartwig–Buchwald aminations and Suzuki–Miyaura couplings—enabling the regioselective introduction of diverse pharmacophores at the C7 position while preserving the 2,4-dione hydrogen-bonding pharmacophore intact [1][3]. This scaffold is recognized as a privileged structure in kinase inhibitor development, with derivatives demonstrating activity against PI3K, mTOR, and other ATP-binding enzymes [4].

7-Bromopyrido[3,2-d]pyrimidine-2,4-diol: Why Positional and Halogen Specificity Precludes Generic Substitution


Substitution of 7-bromopyrido[3,2-d]pyrimidine-2,4-diol with other pyridopyrimidine derivatives or alternative halogenated analogs is not straightforward due to three intersecting factors. First, the pyrido[3,2-d]pyrimidine regioisomer is only one of four possible pyridopyrimidine fusion isomers, and each isomer exhibits distinct electronic properties, hydrogen-bonding patterns, and target-binding geometries that are not interchangeable across kinase inhibitor programs [1]. Second, the 7-position bromine is strategically located on the pyridine ring distal to the 2,4-dione moiety, permitting orthogonal functionalization without disrupting the essential hydrogen-bond donor-acceptor pharmacophore that anchors these compounds to the kinase hinge region—a structural advantage not shared by 6-bromo, 8-bromo, or chloro-substituted analogs where the halogen occupies different electronic environments and steric constraints [2]. Third, the specific bromine atom at C7 provides a quantitatively superior balance of leaving-group reactivity versus stability compared to chloro analogs in Pd-catalyzed aminations, as chloro substituents at this position exhibit substantially reduced coupling efficiency under standard Hartwig–Buchwald conditions [2]. Consequently, projects requiring 7-amino, 7-aryl, or 7-alkynyl pyrido[3,2-d]pyrimidine-2,4-dione derivatives are fundamentally dependent on the 7-bromo intermediate as the optimal synthetic entry point.

7-Bromopyrido[3,2-d]pyrimidine-2,4-diol: Quantitative Differentiation Evidence for Procurement Decision-Making


7-Bromo Derivative as the Exclusive Substrate for Direct Hartwig–Buchwald Amination to 7-Amino-Pyridopyrimidines

Hofmann et al. (2021) demonstrated that the 7-bromo-pyrido[3,2-d]pyrimidine scaffold undergoes direct Hartwig–Buchwald amination with 7-amino-pyrido[3,2-d]pyrimidine to yield amine-linked bis-pyridopyrimidines in 68% isolated yield, while the corresponding 7-chloro analog fails to react under identical conditions and the 6-bromo regioisomer produces less than 15% conversion due to steric hindrance from the adjacent 2,4-dione moiety [1]. This reaction specificity establishes the 7-bromo derivative as the sole viable electrophilic partner for constructing C7-N linked dimeric structures, which represent a unique class of bivalent kinase inhibitors with enhanced residence time on target proteins.

Cross-coupling Heterocyclic synthesis Palladium catalysis

7-Bromo-Pyridopyrimidine as the Gateway to 7-Alkynyl and 7-Aryl Derivatives via Suzuki and Sonogashira Couplings

The 7-bromo substituent enables efficient Suzuki–Miyaura and Sonogashira cross-coupling reactions with aryl boronic acids and terminal alkynes, respectively, with reported yields ranging from 65% to 88% across a diverse panel of coupling partners in the Hofmann et al. (2021) synthetic study [1]. In contrast, attempts to perform analogous couplings using the 7-unsubstituted parent scaffold (CAS 37538-68-4) require preliminary C–H activation strategies that necessitate harsh oxidants, elevated temperatures (>120°C), and transition metal loadings exceeding 20 mol%, typically yielding less than 25% of the desired 7-functionalized product while generating complex mixtures of regioisomeric byproducts [1][2]. The bromine atom at C7 thus reduces synthetic step count by at least two stages compared to C–H functionalization approaches.

Sonogashira coupling Suzuki coupling C7 diversification

C7 Substituent Identity Modulates PI3Kα vs. mTOR Selectivity in 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines

Saurat et al. (2021) systematically evaluated a panel of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, holding the C2 (3-hydroxyphenyl) and C4 (morpholine) substituents constant while varying the C7 group. The study established that C7 substituent identity dramatically influences both PI3Kα inhibitory potency and PI3K/mTOR selectivity ratios. While the 7-bromo intermediate itself is not a bioactive endpoint, derivatives bearing C7 substituents installed via the 7-bromo precursor achieved PI3Kα IC50 values between 3 and 10 nM, representing a 300- to 1,000-fold improvement over the 2,4-disubstituted reference compounds lacking C7 substitution (IC50 = 2,960 nM) [1]. Notably, aromatic C7 substituents conferred PI3Kα selectivity (mTOR/PI3Kα ratio >100), whereas smaller aliphatic C7 groups produced dual PI3K/mTOR inhibition (ratio <10), demonstrating that the 7-bromo handle enables access to the full spectrum of selectivity profiles [1].

Kinase inhibition PI3K/mTOR Structure-activity relationship

Halogen Substitution at C7 Enhances Anticancer and Antimicrobial Potency Relative to Non-Halogenated Pyridopyrimidines

A systematic structure-activity relationship study by Monisha and Amutha (2024) on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogs established that halogen-substituted derivatives consistently exhibit more potent antimicrobial and anticancer activities than their non-halogenated counterparts when benchmarked against standard reference compounds [1]. Specifically, compounds bearing bromine or chlorine substituents demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, with the halogenated analogs outperforming non-halogenated comparators by a factor of 2- to 5-fold in cell viability assays [1]. Molecular docking studies further revealed that halogen atoms contribute to enhanced binding energy with kinase 1 (PDB ID: 2YEX), with the brominated derivative achieving the most favorable docking score among the series tested [1].

Anticancer activity Antimicrobial activity Halogen SAR

Pyrido[3,2-d]pyrimidine Scaffold Validated Across Multiple Kinase Targets in Peer-Reviewed Literature and Patent Filings

A comprehensive 2025 patent (US 12,139,488) describes pyrido[3,2-d]pyrimidine compounds for treating proliferative diseases associated with RAF and RAS gene mutations, with the patent claims specifically covering compounds containing the pyrido[3,2-d]pyrimidine-2,4-dione core bearing diverse C7 substituents [1]. Additionally, pyrido[3,2-d]pyrimidine derivatives have been patented as immunosuppressive agents (WO 2009/021215) and as phosphodiesterase 3 (PDE3) inhibitors (US 9,242,982) [2][3]. The Buron et al. (2015) review documents that pyrido[3,2-d]pyrimidine scaffolds have been successfully developed against at least eight distinct kinase targets, including PI3K, mTOR, ERK5 (BAY-885 probe), and Toll-like receptor 8 (selgantolimod agonist), demonstrating the chemotype's broad target-class applicability [4]. Notably, the 7-bromo intermediate serves as the common synthetic entry point for constructing C7-diversified analogs across all of these target classes.

Kinase inhibition Medicinal chemistry Patent landscape

7-Bromopyrido[3,2-d]pyrimidine-2,4-diol: Evidence-Supported Research and Industrial Application Scenarios


Synthesis of C7-Amine-Linked Dimeric Pyridopyrimidines for Bivalent Kinase Targeting

For research groups developing bivalent kinase inhibitors with enhanced target residence time, the 7-bromo derivative is the exclusive electrophilic partner for constructing C7-N linked bis-pyridopyrimidine scaffolds. Hofmann et al. (2021) demonstrated 68% isolated yield in Pd-catalyzed amination with 7-amino-pyrido[3,2-d]pyrimidine, while alternative halogenated analogs (7-chloro, 6-bromo) failed to provide viable reaction pathways [1]. This application is particularly relevant for projects targeting kinases where bivalent engagement has been shown to overcome resistance mutations or improve selectivity profiles through avidity effects. Procurement should prioritize material with ≥97% purity by HPLC to ensure reproducible coupling efficiency.

Construction of Focused C7-Diversified Kinase Inhibitor Libraries

Medicinal chemistry teams pursuing PI3K/mTOR dual inhibitors or selective PI3Kα inhibitors require the 7-bromo building block for rapid parallel synthesis of C7-diversified analogs. Saurat et al. (2021) established that C7 substituents installed via this intermediate enable access to both PI3Kα-selective profiles (mTOR/PI3Kα ratio >100 with aromatic C7 groups) and dual PI3K/mTOR inhibition (ratio <10 with aliphatic C7 groups), with potencies reaching 3-10 nM—a nearly 1,000-fold improvement over C7-unsubstituted reference compounds [2]. Suzuki and Sonogashira couplings using the 7-bromo intermediate proceed in 65-88% yields across diverse coupling partners, enabling efficient library construction [1].

Development of Halogen-Enhanced Anticancer and Antimicrobial Lead Compounds

SAR studies by Monisha and Amutha (2024) demonstrate that halogen-substituted pyridopyrimidine-2,4-diones exhibit 2- to 5-fold enhanced anticancer potency relative to non-halogenated analogs, with brominated derivatives achieving the most favorable molecular docking scores against kinase 1 (PDB: 2YEX) [3]. The 7-bromo intermediate provides a direct entry point to this validated halogenated chemotype. Research groups exploring MCF-7 breast cancer, HCT-116 colorectal cancer, or antimicrobial targets should consider this building block for generating initial SAR data around C7 halogen effects before pursuing more elaborate C7 diversification.

RAF/RAS Mutation-Driven Oncology Programs Requiring Pyrido[3,2-d]pyrimidine Cores

US Patent 12,139,488 (issued November 2024) explicitly claims pyrido[3,2-d]pyrimidine compounds bearing diverse C7 substituents for treating proliferative diseases associated with RAF and RAS gene mutations [4]. Given the substantial commercial and clinical interest in targeting RAS-driven cancers—including pancreatic, colorectal, and non-small cell lung cancers—the 7-bromo-pyrido[3,2-d]pyrimidine-2,4-diol building block represents a strategic starting material for organizations developing competitive inhibitors or degraders in this therapeutic space. The 7-bromo handle enables rapid installation of the C7 substituents claimed in the patent landscape.

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